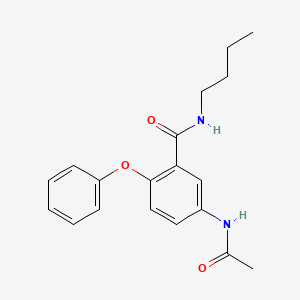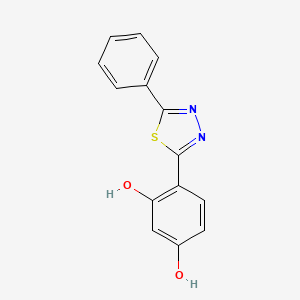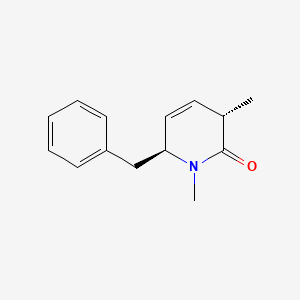
(3S,6S)-6-Benzyl-1,3-dimethyl-3,6-dihydropyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,6S)-6-Benzyl-1,3-dimethyl-3,6-dihydropyridin-2(1H)-one is a chemical compound with a unique structure that includes a pyridinone ring
Métodos De Preparación
The synthesis of (3S,6S)-6-Benzyl-1,3-dimethyl-3,6-dihydropyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of appropriate aldehydes with amines under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired stereochemistry is achieved. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Análisis De Reacciones Químicas
(3S,6S)-6-Benzyl-1,3-dimethyl-3,6-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
(3S,6S)-6-Benzyl-1,3-dimethyl-3,6-dihydropyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3S,6S)-6-Benzyl-1,3-dimethyl-3,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
(3S,6S)-6-Benzyl-1,3-dimethyl-3,6-dihydropyridin-2(1H)-one can be compared with other similar compounds, such as:
1H-Azepine-1-carboxylic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]hexahydro-6-hydroxy-, 1,1-dimethylethyl ester, (3S,6S)-: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
1H-1,4-Diazepine-2,5,7(6H)-trione, dihydro-1,4-dimethyl-3-[(1S)-1-methylpropyl]-6-(phenylmethyl)-, (3S,6S)-: Another structurally related compound with unique properties and uses.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the benzyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
532936-30-4 |
|---|---|
Fórmula molecular |
C14H17NO |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
(2S,5S)-2-benzyl-1,5-dimethyl-2,5-dihydropyridin-6-one |
InChI |
InChI=1S/C14H17NO/c1-11-8-9-13(15(2)14(11)16)10-12-6-4-3-5-7-12/h3-9,11,13H,10H2,1-2H3/t11-,13+/m0/s1 |
Clave InChI |
NJPXEQLWQNHVEZ-WCQYABFASA-N |
SMILES isomérico |
C[C@H]1C=C[C@@H](N(C1=O)C)CC2=CC=CC=C2 |
SMILES canónico |
CC1C=CC(N(C1=O)C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


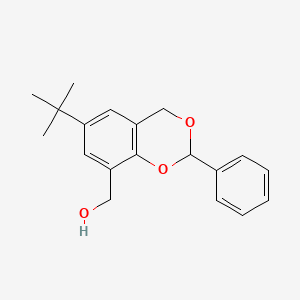
![3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine](/img/structure/B14238993.png)
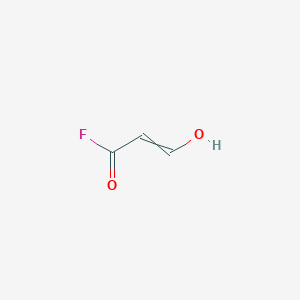
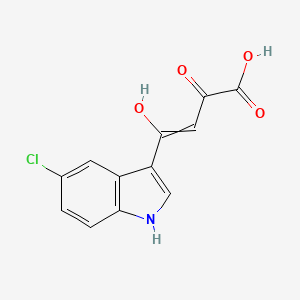
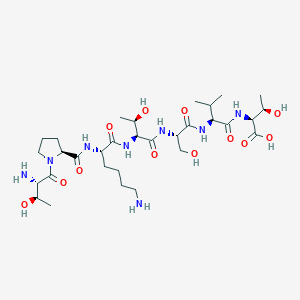
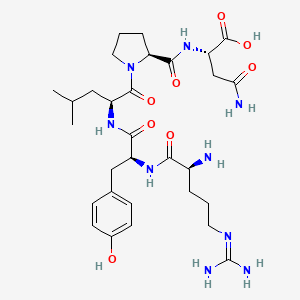
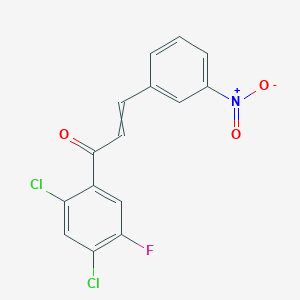
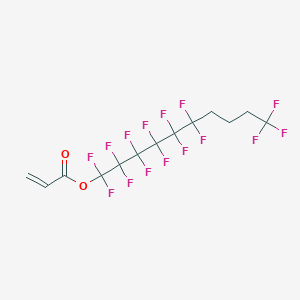
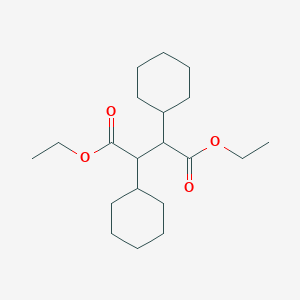
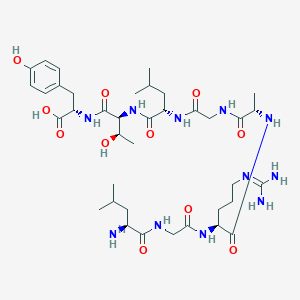
![6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239052.png)
